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Compound of Interest

Compound Name: UR-1505

Cat. No.: B1683733 Get Quote

Disclaimer: The initial query referenced "UR-1505." Publicly available data on a compound with

this exact designation is limited and primarily relates to early-stage dermatological research.

However, recent and extensive research describes SGR-1505, a potent and selective MALT1

inhibitor for B-cell malignancies.[1][2] Given the similarity in nomenclature and the detailed

scientific information available, this technical support center will focus on SGR-1505. We

hypothesize that "UR-1505" may be an earlier designation or a related compound.

This resource provides researchers, scientists, and drug development professionals with

troubleshooting guides and frequently asked questions to address challenges encountered

during in vitro experiments with the MALT1 inhibitor, SGR-1505.

Frequently Asked Questions (FAQs)
Q1: What is SGR-1505 and what is its mechanism of action?

SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue

lymphoma translocation protein 1 (MALT1).[3] MALT1 is a key protein in the nuclear factor

kappa B (NF-κB) signaling pathway, which is essential for the survival and proliferation of

certain B-cell lymphomas.[4][5] MALT1 has two main functions: a scaffolding function to

assemble the CARD11-BCL10-MALT1 (CBM) signaling complex and a proteolytic

(paracaspase) function that cleaves and inactivates negative regulators of NF-κB signaling.[6]

[7] SGR-1505 specifically inhibits the enzymatic activity of MALT1, thereby blocking

downstream NF-κB activation and inducing cell cycle arrest and apoptosis in susceptible
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cancer cells.[8] Preclinical studies have shown its anti-proliferative activity in both Bruton's

tyrosine kinase (BTK) inhibitor-sensitive and -resistant cell lines.[3][9]

Q2: What are the potential mechanisms of in vitro resistance to SGR-1505?

While specific resistance mechanisms to SGR-1505 have not yet been published, based on

studies of other targeted therapies and MALT1's position in the B-cell receptor (BCR) pathway,

several plausible mechanisms can be hypothesized:

Bypass Pathway Activation: Cancer cells may develop resistance by activating parallel

signaling pathways to maintain pro-survival signals, circumventing the MALT1 blockade. A

key potential bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.[10]

Studies have shown that MALT1 inhibition can lead to a feedback activation of MTORC1,

evidenced by increased phosphorylation of its downstream target, S6 kinase.[11][12]

Genetic Mutations: Although SGR-1505 is an allosteric inhibitor, mutations in the MALT1

gene could potentially alter the inhibitor's binding site or lock the MALT1 protein in a

constitutively active conformation, reducing drug efficacy.

Upregulation of Downstream Effectors: Increased expression or activation of pro-survival

proteins downstream of the NF-κB pathway could potentially compensate for the inhibition of

MALT1 signaling.

Altered Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein,

could increase the efflux of SGR-1505 from the cell, reducing its intracellular concentration

and effectiveness.[10]

Q3: My SGR-1505-sensitive cell line is showing a reduced response over time. What should I

check?

If you observe a diminishing response to SGR-1505 in a previously sensitive cell line, consider

the following troubleshooting steps:

Confirm Compound Integrity: Verify the concentration, storage conditions, and stability of

your SGR-1505 stock solution.
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Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR)

profiling to rule out contamination or misidentification.

Assess MALT1 Pathway Activity: Use Western blotting to analyze the MALT1 signaling

pathway. Check for MALT1's cleavage of its substrates (e.g., BCL10, RelB) to confirm target

engagement.[13] A lack of inhibition may point to a drug or experimental issue.

Investigate Bypass Pathways: Probe for the activation of key survival pathways like

PI3K/AKT/mTOR. An increase in phosphorylated S6 (p-S6) or phosphorylated AKT (p-AKT)

in treated cells compared to earlier experiments could indicate the emergence of a

resistance mechanism.[12]

Q4: What combination strategies can be used to overcome suspected resistance to SGR-1505

in vitro?

Combining SGR-1505 with agents that target parallel or feedback pathways is a rational

strategy to overcome resistance.[14] Preclinical and clinical data suggest several effective

combinations:

BTK Inhibitors (e.g., Ibrutinib, Pirtobrutinib): Since MALT1 is downstream of BTK, a dual

blockade can provide a more comprehensive shutdown of the BCR pathway.[9] This

combination is particularly relevant as MALT1 overexpression has been associated with

resistance to BTK inhibitors.[13][15]

BCL-2 Inhibitors (e.g., Venetoclax): Targeting the anti-apoptotic protein BCL-2 can be

synergistic with MALT1 inhibition, which suppresses pro-survival NF-κB signaling.[8]

PI3K/mTOR Inhibitors: Given that activation of the PI3K/AKT/mTOR pathway is a likely

escape mechanism, combining SGR-1505 with PI3Kδ inhibitors (e.g., Idelalisib) or mTOR

inhibitors (e.g., Rapamycin) can abrogate this feedback loop and restore sensitivity.[11][12]

Troubleshooting Guides
Problem 1: Decreased Cell Death in SGR-1505 Treated
Cultures
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Possible Cause Recommended Action

Suboptimal Drug Concentration

Perform a dose-response curve to re-establish

the IC50 value. The required concentration may

have shifted if resistance is developing.

Activation of Pro-Survival Bypass Pathways

Analyze cell lysates via Western blot for

markers of pathway activation (e.g., p-AKT, p-

S6, p-STAT3).[11][16]

Reduced Target Expression

Quantify MALT1 protein levels using Western

blot or mRNA levels using qRT-PCR to ensure

the target is still present.

Increased Drug Efflux

Treat cells with a known drug efflux pump

inhibitor (e.g., verapamil) in combination with

SGR-1505 to see if sensitivity is restored.

Problem 2: Inconsistent Efficacy of SGR-1505 in a New
B-cell Line
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Possible Cause Recommended Action

Cell Line is Not Dependent on MALT1 Signaling

Not all B-cell malignancies rely on the MALT1

pathway. For instance, Germinal Center B-cell

(GCB) subtype of DLBCL is often not dependent

on MALT1 activity, unlike the Activated B-cell

(ABC) subtype.[7]

Pre-existing Resistance Mechanisms

The cell line may have intrinsic resistance.

Analyze the baseline activity of parallel survival

pathways (PI3K/AKT/mTOR, STAT3).[16]

Incorrect Dosing for the Specific Cell Line

Different cell lines can have widely varying

sensitivities. Perform a comprehensive dose-

response study (e.g., from 1 nM to 10 µM) to

determine the IC50 for the new line.

Experimental Variables

Ensure consistent cell density, passage number,

and media conditions, as these can influence

drug response.

Data Presentation
Table 1: Representative In Vitro Activity of MALT1 Inhibitors

Cell Line Subtype
Known
Sensitivity

SGR-1505 IC50
(nM)

Reference

OCI-LY10 ABC-DLBCL BTKi-Sensitive < 10 [3]

OCI-LY3 ABC-DLBCL BTKi-Resistant < 100 [9]

HBL-1 ABC-DLBCL
MALT1i-

Sensitive
N/A (MI-2 used) [12]

TMD8 ABC-DLBCL
MALT1i-

Sensitive
N/A (MI-2 used) [17]

Note: IC50 values are illustrative and based on published data for SGR-1505 and other MALT1

inhibitors.
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Table 2: Preclinical Combination Strategies to Overcome MALT1 Inhibitor Resistance

Combination
Agent

Target Rationale
Observed
Effect

Reference

Idelalisib PI3Kδ

Block feedback

activation of the

PI3K/AKT

pathway

Synergistic

activity in vitro

and delayed

tumor

progression in

vivo

[12]

Rapamycin mTORC1

Abrogate

feedback

activation of

mTORC1

signaling

Potent synergy,

tumor

regression, and

improved

survival in vivo

[12]

Pirtobrutinib BTK

Dual blockade of

the BCR

pathway to

overcome BTK

bypass

Potent anti-MCL

activity in

ibrutinib-resistant

models

[13][15]

Venetoclax BCL-2

Simultaneous

inhibition of NF-

κB survival

signals and

apoptosis

Synergistic

activity in models

of B-cell

lymphoma and

leukemia

[8]

Ibrutinib BTK

Dual blockade of

the BCR

pathway

Regressive anti-

tumor activity in

xenograft models

[9]
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Caption: SGR-1505 inhibits the MALT1 paracaspase within the CBM complex.
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Caption: Workflow for investigating and overcoming SGR-1505 resistance.
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Caption: Potential resistance to SGR-1505 via bypass pathway activation.

Experimental Protocols
1. Protocol: Cell Viability Assay for IC50 Determination

This protocol describes the use of a resazurin-based assay (e.g., CellTiter-Blue) to measure

cell viability and determine the half-maximal inhibitory concentration (IC50) of SGR-1505.

Materials:

B-cell lymphoma cell lines

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

SGR-1505 stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom cell culture plates

Resazurin-based viability reagent

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4

cells/well) in 90 µL of complete medium. Include wells for "cells only" (no drug) and "media

only" (no cells) controls.

Drug Preparation: Prepare a serial dilution of SGR-1505 in complete medium. A common

starting range is 10 µM to 0.1 nM. Prepare a vehicle control (DMSO) at the same final

concentration as the highest SGR-1505 dose.

Cell Treatment: Add 10 µL of the SGR-1505 serial dilutions or vehicle control to the

appropriate wells.

Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C in a

humidified, 5% CO2 incubator.

Viability Measurement: Add 20 µL of the viability reagent to each well.

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

Data Acquisition: Measure fluorescence on a plate reader.

Data Analysis:

Subtract the average fluorescence of the "media only" wells from all other wells.

Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

Plot the normalized viability against the log of the SGR-1505 concentration and use a non-

linear regression (four-parameter variable slope) to calculate the IC50 value.

2. Protocol: Western Blot for Pathway Analysis
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This protocol allows for the analysis of protein expression and phosphorylation status to

investigate MALT1 target engagement and potential resistance pathways.

Materials:

Cell lysates from treated and untreated cells

SDS-PAGE gels and running buffer

Transfer apparatus (wet or semi-dry) and transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-RelB, anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Sample Preparation: Lyse cells and determine protein concentration using a BCA or Bradford

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel

and run until adequate separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody

(diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal

using an imaging system.

Analysis: Quantify band intensity using densitometry software. Normalize protein of interest

signals to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein

level (e.g., p-S6 to total S6).

3. Protocol: Combination Index (CI) Assay for Synergy

This protocol uses the Chou-Talalay method to determine if the combination of SGR-1505 and

another drug results in a synergistic, additive, or antagonistic effect.

Procedure:

Determine IC50s: First, determine the IC50 of SGR-1505 and the second drug individually in

your cell line of interest as described in Protocol 1.

Set up Combination Plate: Design a 96-well plate layout where drugs are tested alone and in

combination. A common method is to use a constant ratio of the two drugs, based on their

IC50s (e.g., Drug A at 0.25x, 0.5x, 1x, 2x, 4x its IC50 combined with Drug B at 0.25x, 0.5x,

1x, 2x, 4x its IC50).

Treat Cells and Measure Viability: Seed cells, add the drug combinations, and measure

viability after 72 hours as described in Protocol 1.

Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

CI < 0.9: Synergism

CI = 0.9 - 1.1: Additive effect
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CI > 1.1: Antagonism

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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